molecular formula C22H42 B14261497 Docosa-5,17-diene CAS No. 168298-59-7

Docosa-5,17-diene

Cat. No.: B14261497
CAS No.: 168298-59-7
M. Wt: 306.6 g/mol
InChI Key: ONOODMLSWRIDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docosa-5,17-diene is a biochemical intermediate offered for research applications. This compound is part of the C22 fatty acid derivatives, a class of molecules with significant interest in chemical synthesis and material science research . As a diene, it serves as a valuable building block for the synthesis of more complex molecular structures through various chemical reactions, including cyclization and polymerization . Researchers utilize such compounds in exploratory studies to develop novel polymers, advanced materials, and as intermediates in pharmaceutical research. The specific stereochemistry and properties of this compound make it a compound of interest for specialized investigative workflows. This product is strictly labeled For Research Use Only (RUO) . RUO products are intended solely for utilization in laboratory research procedures and are not intended for use in the diagnosis, treatment, or management of human or animal diseases . They are not subject to the regulatory evaluation or approvals required for diagnostic or therapeutic agents.

Properties

CAS No.

168298-59-7

Molecular Formula

C22H42

Molecular Weight

306.6 g/mol

IUPAC Name

docosa-5,17-diene

InChI

InChI=1S/C22H42/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h9-12H,3-8,13-22H2,1-2H3

InChI Key

ONOODMLSWRIDIY-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCCCCC=CCCCC

Origin of Product

United States

Enzymatic Biosynthesis and Mechanistic Metabolic Transformations of Docosa 5,17 Diene

Hypothesized Biosynthetic Pathways Involving Desaturase and Elongase Systems

The biosynthesis of long-chain polyunsaturated fatty acids (LC-PUFAs) like docosadienoic acids is a complex process involving a series of desaturation and elongation reactions. nih.govcsic.es These transformations are primarily carried out in the liver by two key enzyme families: fatty acid desaturases (Fads) and elongases (Elovl). researchgate.net Fads introduce double bonds at specific positions in the fatty acid carbon chain, while elongases catalyze the addition of two-carbon units, extending the chain length. nih.govresearchgate.net

The synthesis of LC-PUFAs is a well-coordinated process where the products of one enzymatic reaction often serve as the substrates for the next. csic.es For instance, the common dietary omega-3 fatty acid, alpha-linolenic acid (ALA; 18:3n-3), is converted to longer and more unsaturated fatty acids like eicosapentaenoic acid (EPA; 20:5n-3) and docosahexaenoic acid (DHA; 22:6n-3) through the sequential action of Fads and Elovl enzymes. wikipedia.orgplos.org Specifically, Δ5 and Δ6 desaturases (encoded by FADS1 and FADS2 genes, respectively) and elongases 2 and 5 (encoded by ELOVL2 and ELOVL5, respectively) are the principal enzymes in this pathway in vertebrates. researchgate.net

While direct evidence for the specific biosynthetic pathway of Docosa-5,17-diene is not extensively detailed in the available literature, it can be hypothesized to be formed through a similar series of enzymatic steps from a shorter-chain fatty acid precursor. This would involve a specific sequence of desaturation and elongation reactions to introduce the double bonds at the 5th and 17th carbon positions of a 22-carbon chain. The competition between different fatty acid substrates for the same set of desaturase and elongase enzymes is a critical factor in determining the final profile of synthesized LC-PUFAs. nih.gov

Theoretical Role as an Intermediate or Product in Docosanoic Acid Metabolic Cycles

Docosanoic acid (behenic acid), a 22-carbon saturated fatty acid, and its various unsaturated derivatives are integral components of cellular metabolism. pageplace.describd.comnih.govuantwerpen.begerli.com While this compound itself is not a commonly cited intermediate in the primary metabolic cycles of docosanoic acid, its structure suggests a potential role as a specialized metabolite. The presence of two double bonds indicates it is a product of desaturation pathways.

In the broader context of fatty acid metabolism, docosanoic acid can be a precursor for the synthesis of other long-chain fatty acids or can be broken down through beta-oxidation. The introduction of double bonds to form docosadienoic acids like this compound would represent a branch from the main metabolic pathway, potentially leading to the formation of signaling molecules or other specialized lipids. For example, studies on other docosadienoic acid isomers, such as cis-13,16-docosadienoic acid, have shown inhibitory activity on cyclooxygenase enzymes, suggesting that these molecules can have specific biological functions. nih.gov Therefore, it is plausible that this compound could act as a transient intermediate or a final product in a specific metabolic cascade involving docosanoic acid, leading to compounds with distinct physiological roles.

Enzymatic Oxygenation and Hydroperoxidation by Lipoxygenase Isozymes (LOX)

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs) that contain a (1Z,4Z)-pentadiene system. uu.nlcaymanchem.com This reaction leads to the formation of fatty acid hydroperoxides. nih.gov LOXs are classified based on their positional specificity of oxygenation on their substrate. researchgate.net The enzymatic action of LOXs on docosadienoic acids would lead to the formation of hydroperoxydocosadienoic acids, which can be further metabolized to a variety of bioactive lipid mediators.

Specificity of 5-Lipoxygenase (5-LOX) Activity on Unsaturated Substrates

5-Lipoxygenase (5-LOX) specifically catalyzes the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). wikipedia.org 5-HPETE is a precursor for the synthesis of leukotrienes, which are potent inflammatory mediators. uu.nlwikipedia.org The activity of 5-LOX is not limited to arachidonic acid; it can act on other PUFAs as well. The presence of a (1Z,4Z)-pentadiene structure is a key requirement for substrate recognition. cerealsgrains.org

Electrophilic fatty acid nitroalkene derivatives have been shown to irreversibly inhibit 5-LOX activity by alkylating a critical cysteine residue (Cys418). researchgate.net This indicates that the active site of 5-LOX is susceptible to modification, which in turn affects its catalytic function. While direct studies on the interaction of this compound with 5-LOX are lacking, the presence of double bonds in its structure suggests it could potentially serve as a substrate or modulator of 5-LOX activity, assuming the appropriate stereochemistry and positioning of the double bonds.

Specificity of 12/15-Lipoxygenase (12/15-LOX) Activity on Unsaturated Substrates

12/15-Lipoxygenase (12/15-LOX) exhibits a dual positional specificity, oxygenating arachidonic acid at either the C12 or C15 position. nih.gov Recombinant porcine 12-lipoxygenase has been shown to oxygenate common PUFAs, with the highest affinity for linoleic acid, followed by arachidonic acid, linolenic acid, and docosahexaenoic acid (DHA). mdpi.com The oxidation of linoleic acid by this enzyme results in the formation of various hydroxyoctadecadienoic acid (HODE) isomers. mdpi.com

In the context of longer chain fatty acids, 12/15-LOX can metabolize DHA to produce specialized pro-resolving mediators. nih.gov This process involves the formation of hydroperoxy and dihydroxy derivatives. nih.gov Given its ability to act on a range of PUFAs, it is conceivable that 12/15-LOX could also metabolize this compound, leading to the formation of corresponding hydroxylated or hydroperoxylated derivatives. The specific products would depend on the precise positioning of the double bonds in the substrate and the specific isoform of the enzyme.

Formation of Epoxide-Containing Intermediates through Enzymatic Processes

Epoxy fatty acids (EpFAs) are formed from PUFAs through the action of cytochrome P450 (CYP) monooxygenases and, in some cases, lipoxygenases. nih.gov These epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols. mdpi.com The formation of epoxide-containing intermediates is a key step in the biosynthesis of various signaling molecules.

For example, the biosynthesis of resolvins D3 and D4 from DHA involves the formation of a 4(S),5(S)-epoxy-17(S)-hydroxy-DHA intermediate through the sequential action of 15-LOX and 5-LOX. rsc.org Similarly, the biosynthesis of resolvin D1 and D2 involves a 7,8(S,S)-epoxy-intermediate. mdpi.com Furthermore, the transformation of DHA by 15-LOX-1 can lead to the formation of a 16,17-epoxide intermediate, which is a precursor to docosatrienes. nih.govresearchgate.net Lipases can also be used for the enzymatic synthesis of epoxide-containing polyesters from unsaturated fatty acids. acs.orgnih.gov This chemo-enzymatic epoxidation offers a milder and more selective alternative to chemical methods. fraunhofer.de These examples highlight the general principle of enzymatic epoxidation of PUFAs, a process that could theoretically apply to this compound, leading to the formation of novel epoxide-containing derivatives with potential biological activities.

Role of Cyclooxygenases (COX) in Potential Docosanoic Acid Transformations

Cyclooxygenases (COX), also known as prostaglandin (B15479496) H synthases, are key enzymes in the conversion of arachidonic acid to prostaglandins. gsartor.org There are two main isoforms, COX-1 and COX-2, which, despite having similar active sites, can be selectively inhibited. gsartor.org While arachidonic acid is the most common substrate, COX enzymes can also metabolize other PUFAs.

Studies have shown that certain fatty acids can inhibit COX activity. For instance, several saturated and unsaturated fatty acids have been tested for their inhibitory effects on COX-1 and COX-2. nih.govresearchgate.net Among the tested unsaturated fatty acids, cis-13,16-docosadienoic acid showed significant inhibitory activity against both COX enzymes. nih.gov Docosahexaenoic acid (DHA) has also been shown to reduce COX-2 expression and prostaglandin synthesis. nih.gov Given that other docosadienoic acid isomers can interact with COX enzymes, it is plausible that this compound could also modulate COX activity, potentially acting as a substrate or an inhibitor, thereby influencing prostaglandin-mediated signaling pathways.

Non-Enzymatic Oxidation Pathways and Radical-Mediated Transformations

Non-enzymatic oxidation, often termed autoxidation or lipid peroxidation, is a critical transformation pathway for polyunsaturated hydrocarbons like this compound. nih.govnih.gov This process does not require enzymes and is initiated by the presence of reactive oxygen species (ROS), leading to a cascade of free-radical chain reactions. wikipedia.orgresearchgate.net The presence of two double bonds in the this compound structure makes it susceptible to these oxidative processes, which can alter its chemical structure and generate a variety of oxidation products. wikipedia.org Unlike polyunsaturated fatty acids (PUFAs) with methylene-interrupted double bonds, the double bonds in this compound at positions 5 and 17 are isolated. This structural characteristic dictates that the initiation of oxidation will target the allylic C-H bonds (at carbons 4, 7, 16, and 19) rather than the more reactive bis-allylic hydrogens found in conjugated systems. nih.govnih.gov

Initiation: The process begins when a pro-oxidant, typically a reactive oxygen species such as the hydroxyl radical (•OH), abstracts a hydrogen atom from one of the allylic carbons of this compound. nih.govmdpi.com This event generates a carbon-centered lipid radical (L•). wikipedia.org The superoxide (B77818) radical, by itself, is generally not reactive enough to initiate this step. mdpi.com

Propagation: In the propagation phase, the carbon-centered radical (L•) reacts rapidly with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). nih.govmdpi.com This highly reactive peroxyl radical can then abstract an allylic hydrogen from another this compound molecule. This step regenerates a new lipid radical (L•) and forms a lipid hydroperoxide (LOOH), which is the primary product of autoxidation. nih.govwikipedia.org This cycle can continue as a self-propagating chain reaction as long as substrate and oxygen are available. wikipedia.orgmdpi.com

Termination: The chain reaction ceases during the termination phase, which occurs when the concentration of radical species is high enough for them to react with each other, forming stable, non-radical products. wikipedia.org This can happen through various reactions, such as the combination of two lipid peroxyl radicals (LOO•) or a lipid peroxyl radical with a lipid radical (L•). wikipedia.orgmdpi.com

The primary oxidation products, lipid hydroperoxides (LOOH), are relatively unstable and can decompose, especially in the presence of metal ions like iron, to form more reactive radicals such as alkoxyl (LO•) and hydroxyl (•OH) radicals. mdpi.comresearcherslinks.com The breakdown of these hydroperoxides leads to the formation of a complex mixture of secondary oxidation products. nih.govmdpi.com These secondary products include volatile compounds such as aldehydes, ketones, alcohols, and hydrocarbons, which result from the cleavage of the carbon chain. researcherslinks.commdpi.comresearchgate.net

The table below summarizes the key stages and reactive species involved in the radical-mediated transformation of this compound.

StageReaction DescriptionReactantsProductsCitation
Initiation A pro-oxidant (X•) abstracts an allylic hydrogen from this compound (LH).LH + X• (e.g., •OH)L• + XH (e.g., H₂O) nih.govwikipedia.org
Propagation The lipid radical (L•) reacts with oxygen, and the resulting peroxyl radical (LOO•) abstracts a hydrogen from another lipid molecule.L• + O₂ LOO• + LHLOO• LOOH + L• nih.govwikipedia.orgmdpi.com
Termination Radicals combine to form stable, non-radical products.LOO• + LOO• LOO• + L• L• + L•Non-radical products (e.g., LOH + L=O + O₂) LOOL L-L wikipedia.orgmdpi.com

The decomposition of this compound hydroperoxides can lead to various secondary products. While specific studies on this compound are limited, the table below lists potential oxidation products based on established mechanisms for other long-chain unsaturated lipids. nih.govresearcherslinks.commdpi.com

Product ClassExamplesFormation PathwayCitation
Primary Products This compound hydroperoxides (e.g., 4-hydroperoxy-docosa-5,17-diene)Radical-mediated reaction with molecular oxygen. nih.govmdpi.com
Secondary Products Aldehydes, Ketones, Alcohols, HydrocarbonsDecomposition of unstable hydroperoxides (β-scission of alkoxyl radicals). researcherslinks.commdpi.comresearchgate.net
Epoxy-hydroxy fatty acids, EndoperoxidesFurther oxidation and cyclization reactions of hydroperoxides. wikipedia.orgacs.org

Advanced Analytical Techniques for Structural Elucidation and Quantification of Docosa 5,17 Diene

Chromatographic Separation Methodologies

Chromatography is fundamental to isolating Docosa-5,17-diene from complex mixtures, a necessary prerequisite for accurate identification and quantification. The choice of technique depends on the compound's volatility and the nature of the sample matrix.

Gas chromatography combined with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. rsc.org In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. mdpi.com The separated components then enter a mass spectrometer, where they are ionized, typically through electron impact (EI), causing fragmentation into characteristic patterns. nist.gov

The resulting mass spectrum serves as a molecular fingerprint, allowing for structural elucidation and identification by comparing the fragmentation pattern to spectral libraries. gcms-id.ca For this compound, GC-MS analysis would provide a specific retention time based on the chosen column and temperature program, while the mass spectrum would show a molecular ion peak (M+) and distinct fragment ions resulting from cleavage at positions allylic to the double bonds. This technique is highly effective for determining purity and identifying related hydrocarbon impurities. nist.gov

Table 1: Typical GC-MS Parameters for Long-Chain Hydrocarbon Analysis

Parameter Typical Setting Purpose
Column Type Fused-silica capillary column (e.g., DB-5ms, HP-1ms) Provides high-resolution separation of non-polar to semi-polar compounds.
Carrier Gas Helium (99.999% purity) Inert gas that carries the sample through the column without reacting. mdpi.com
Flow Rate 1.0 - 1.5 mL/min Optimized for efficient separation and transfer to the MS detector. chromatographyonline.com
Injector Mode Splitless or Split Splitless mode is used for trace analysis, while split mode is for more concentrated samples. mdpi.com
Oven Program Temperature gradient (e.g., 50°C to 300°C) Separates compounds based on their different boiling points and volatilities. mdpi.com
Ionization Mode Electron Impact (EI) at 70 eV A hard ionization technique that produces reproducible and characteristic fragment patterns for library matching. nist.gov
Mass Analyzer Quadrupole, Time-of-Flight (TOF) Filters and detects ions based on their mass-to-charge (m/z) ratio.

For less volatile compounds or for analyses conducted within complex biological matrices, liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method. nih.gov LC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. dshs-koeln.de Reversed-phase LC, using a non-polar stationary phase (like C18) and a polar mobile phase, is typically employed for hydrocarbons.

Following separation, the analyte is introduced into the mass spectrometer, often using ionization sources like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity and sensitivity, making it invaluable for quantifying low levels of specific isomers in complex samples. nih.govresearchgate.net This is achieved by selecting a precursor ion, fragmenting it, and then detecting a specific product ion, a process known as selected reaction monitoring (SRM). nih.gov

Table 2: Typical LC-MS Parameters for Lipid and Hydrocarbon Analysis

Parameter Typical Setting Purpose
Column Type Reversed-Phase (e.g., C18, C8) Separates compounds based on hydrophobicity. nih.gov
Mobile Phase Gradient of organic solvents (e.g., acetonitrile, methanol) and water Elutes compounds with varying polarities from the column.
Ionization Source Electrospray Ionization (ESI), APCI Generates ions from the liquid phase for MS analysis with minimal fragmentation.
Mass Analyzer Triple Quadrupole (QqQ), TOF, Orbitrap Provides high mass accuracy and enables tandem MS (MS/MS) for enhanced selectivity and sensitivity. nih.gov
Detection Mode Selected Reaction Monitoring (SRM) Offers highly specific and sensitive quantification of target analytes in complex mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) separates compounds similarly to LC-MS but uses UV-Vis absorbance for detection. measurlabs.com The DAD detector measures the absorbance of the eluent across a range of wavelengths simultaneously, generating a UV spectrum for each separated peak. e-nps.or.kr

The utility of HPLC-DAD for analyzing this compound is limited. The compound lacks a strong chromophore, as its two double bonds are isolated (not conjugated). Isolated double bonds exhibit weak absorbance at low UV wavelengths (typically <210 nm), where many solvents also absorb, leading to low sensitivity and potential interference. However, this technique is highly effective for detecting and quantifying any conjugated diene impurities that may be present, as conjugated systems have strong and distinctive UV absorbance profiles at higher wavelengths (e.g., 230-280 nm). researchgate.netresearchgate.net

Table 3: Applicability of HPLC-DAD for this compound Analysis

Feature Relevance to this compound
Principle Detection based on UV-Vis light absorption.
Chromophore Isolated double bonds are weak chromophores.
Sensitivity Low for this compound itself due to poor absorbance.
Primary Use Primarily for quantifying conjugated impurities or degradation products, not the parent compound. researchgate.net
Wavelength Analysis would require monitoring at very low wavelengths (<210 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical tool for the complete structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of double bond positions and stereochemistry (cis/trans configuration).

Proton (¹H) NMR spectroscopy provides information on the chemical environment of each hydrogen atom in a molecule. For this compound, the ¹H NMR spectrum can be divided into distinct regions. The most characteristic signals are from the olefinic protons (–CH=CH–) on the double bonds. For isolated double bonds, these protons typically resonate in the range of δ 5.3–5.5 ppm. nih.govopenstax.org The coupling constants (J-values) between these protons can determine the stereochemistry of the double bond.

Other key signals include the allylic protons (protons on carbons adjacent to the double bonds), which appear around δ 2.0 ppm, and the large signal cluster for the long aliphatic (CH₂)n chain, typically found between δ 1.2 and 1.4 ppm. The terminal methyl (CH₃) group protons resonate at the highest field, around δ 0.9 ppm. nih.gov

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Position(s) Predicted Chemical Shift (δ, ppm) Multiplicity
Olefinic H-5, H-6, H-17, H-18 5.3 - 5.4 Multiplet
Allylic H-4, H-7, H-16, H-19 ~2.0 Multiplet
Aliphatic Chain -(CH₂)n- 1.2 - 1.4 Broad Singlet/Multiplet
Terminal Methyl H-1 ~0.9 Triplet

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. In the ¹³C NMR spectrum of this compound, the most downfield signals correspond to the sp²-hybridized carbons of the double bonds (C-5, C-6, C-17, C-18), which typically resonate in the δ 125–135 ppm region. rsc.org The exact chemical shift can provide clues about the substitution pattern and stereochemistry.

The sp³-hybridized carbons of the aliphatic chain produce a series of signals in the upfield region (δ 14–35 ppm). The chemical shifts of carbons close to the double bonds will be distinct from those in the middle of the long methylene (B1212753) chains, allowing for complete positional assignment when combined with 2D NMR techniques like HSQC and HMBC.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Position(s) Predicted Chemical Shift (δ, ppm)
Olefinic (sp²) C-5, C-6, C-17, C-18 128 - 132
Allylic (sp³) C-4, C-7, C-16, C-19 27 - 33
Aliphatic Chain (sp³) -(CH₂)n- 22 - 30
Terminal Methyl (sp³) C-1 ~14

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the covalent structure of organic molecules like this compound. numberanalytics.comsciopen.compitt.edu Unlike 1D NMR, which displays spectral parameters along a single frequency axis, 2D NMR experiments provide a two-dimensional map that shows correlations between different nuclei, revealing how atoms are connected within a molecule. numberanalytics.comsciopen.com This approach is crucial for assembling the molecular structure fragment by fragment. pitt.edu For a long-chain hydrocarbon such as this compound, with many similar proton and carbon environments, 2D NMR is essential to resolve signal overlap and establish the precise location of the double bonds. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. numberanalytics.com For this compound, COSY spectra would reveal correlations between neighboring protons along the entire 22-carbon backbone, allowing chemists to trace the connectivity of the aliphatic chains. Cross-peaks would appear between H-4/H-5, H-5/H-6, H-16/H-17, and H-17/H-18, confirming the positions of the olefinic protons relative to their aliphatic neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. numberanalytics.comustc.edu.cn It is exceptionally useful for assigning carbon signals based on their attached, more easily identified protons. ustc.edu.cn In the context of this compound, an HSQC spectrum would show cross-peaks linking the olefinic protons (δH ≈ 5.3 ppm) to the olefinic carbons (δC ≈ 130 ppm) and the various aliphatic protons to their corresponding aliphatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to assembling the full carbon skeleton by identifying longer-range couplings between protons and carbons, typically over two or three bonds. numberanalytics.comustc.edu.cn This is the most powerful method for connecting molecular fragments that are not directly bonded. ustc.edu.cn For this compound, HMBC correlations would be observed from the olefinic protons (H-5 and H-17) to the allylic carbons (C-4, C-7, C-16, C-19) and vice-versa. These correlations provide unambiguous proof of the location of the double bonds within the long alkyl chain.

Table 1: Expected 2D NMR Correlations for Structural Fragments of this compound

TechniqueCorrelated NucleiFragment of InterestPurpose
COSY ¹H ↔ ¹H-CH=CH-CH₂-Maps proton-proton couplings along the carbon chain.
HSQC ¹H ↔ ¹³C (1 bond)-C H=C H-Assigns each carbon to its directly attached proton(s).
HMBC ¹H ↔ ¹³C (2-3 bonds)-CH₂-C H=CH-C H₂-Connects molecular fragments and confirms double bond placement.

Vibrational and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy techniques provide complementary information to NMR by identifying specific functional groups and electronic systems within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. biomedscidirect.com Specific functional groups vibrate at characteristic frequencies, allowing for their identification. biomedscidirect.comresearchgate.net For this compound, FTIR is used to confirm the presence of its core functional groups: alkene C=C bonds and alkane C-H bonds.

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional GroupSignificance
~3020C-H Stretch=C-H (Alkene)Confirms the presence of hydrogens on the double bonds.
2850-2960C-H Stretch-C-H (Alkane)Indicates the long aliphatic hydrocarbon chains.
~1743C=O StretchCarbonylThe peak around 1743 cm⁻¹ is due to the carbonyl group (C=O). unit.no
~1650C=C StretchAlkeneA weak band confirming the presence of the non-conjugated double bonds.
~1465C-H Bend-CH₂-Characteristic bending vibration of methylene groups in the chain.

Raman Spectroscopy for Carbon Backbone and Unsaturation Characterization

Raman spectroscopy is another form of vibrational spectroscopy that is highly sensitive to the vibrations of non-polar bonds, making it an excellent complementary technique to FTIR. spectroscopyonline.comresearchgate.net It is particularly effective for characterizing the carbon backbone and the degree of unsaturation. spectroscopyonline.comspectroscopyonline.com In carbon-based materials, the key spectral features are often referred to as the G and D bands, which relate to graphitic and disordered structures, respectively. spectroscopyonline.com For a discrete molecule like this compound, specific peaks corresponding to C=C and C-C bond vibrations are analyzed.

Table 3: Predicted Principal Raman Shifts for this compound

Raman Shift (cm⁻¹)VibrationBond TypeSignificance
~1655C=C StretchAlkeneA strong signal confirming the presence of the two double bonds.
1200-1400C-H BendingAlkane/AlkeneProvides information on the overall hydrocarbon structure.
1000-1200C-C StretchAlkaneRelates to the conformation and structure of the aliphatic backbone.
~1332Zone Center Phononsp³ C-CThe phonon in diamond appears at 1332 cm⁻¹. spectroscopyonline.com
~1580G bandsp² C-CThe zone center phonon in perfect graphite (B72142) falls near 1580 cm⁻¹ and is called the G band. spectroscopyonline.com

UV-Vis Spectroscopy for Conjugated Diene Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily transitions involving n → π* and π → π* orbitals. uomustansiriyah.edu.iq This technique is most useful for molecules containing chromophores, which are functional groups capable of absorbing UV or visible light. uomustansiriyah.edu.iq Conjugated systems, where double bonds are separated by a single bond, have delocalized π-orbitals with smaller energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). spcmc.ac.inlibretexts.org This allows them to absorb light in the easily accessible 200-400 nm range.

This compound features two double bonds at positions 5 and 17. These double bonds are separated by eleven single bonds, classifying them as isolated or non-conjugated . The π → π* electronic transition for an isolated double bond requires high energy and thus occurs at a wavelength below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. uomustansiriyah.edu.iqpressbooks.pub Therefore, this compound is expected to be transparent in the UV-Vis spectrum. This lack of absorption is, in itself, a key piece of structural information, confirming the absence of conjugation.

Table 4: UV-Vis Absorption Characteristics of Dienes

Diene TypeStructural FeatureExpected λₘₐₓ (nm)Application to this compound
Non-conjugated Double bonds separated by >1 single bond< 200Expected for this compound.
Conjugated Double bonds separated by 1 single bond215 - 300+Not expected; its absence confirms the structure. pressbooks.pub

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography (GC) and mass spectrometry (MS). researchgate.net The goals are typically to increase volatility, improve thermal stability, and enhance the detector response. researchgate.net

Silylation Techniques for Increased Volatility and Mass Spectrometric Response

Silylation is a common derivatization technique that replaces active hydrogen atoms (from groups like -OH, -NH, -SH, or -COOH) with a trimethylsilyl (B98337) (TMS) group. restek.com While this compound itself lacks active hydrogens and does not undergo silylation, this technique is paramount when analyzing it in a complex matrix that may contain related compounds such as fatty acids or fatty alcohols. For instance, if this compound were a component in a mixture of lipids, silylation of the entire sample would be necessary for a comprehensive GC-MS analysis.

The derivatization converts polar, non-volatile compounds like fatty acids into their volatile and thermally stable TMS esters. restek.commdpi.com This allows them to be readily analyzed by GC without significant degradation or poor peak shape. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with an added catalyst like trimethylchlorosilane (TMCS). restek.commdpi.comunipi.it The resulting TMS derivatives also yield characteristic and predictable fragmentation patterns in mass spectrometry, aiding in their identification.

Table 5: Common Silylating Agents for GC-MS Analysis

ReagentAcronymTypical Use
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAA powerful and widely used silylating agent for alcohols, acids, and amines. unipi.it
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAThe most volatile TMS-amide, making it excellent for trace analysis. restek.com
HexamethyldisilazaneHMDSA cost-effective reagent, often used with a catalyst for derivatizing free fatty acids. unipi.itresearchgate.net
TrimethylchlorosilaneTMCSOften used as a catalyst (e.g., 1% in BSTFA) to increase the reactivity of the main silylating agent. restek.com

Esterification for Improved Chromatographic Separation

In the analysis of long-chain unsaturated hydrocarbons such as this compound, particularly within complex matrices, direct chromatographic analysis can be challenging. The inherent properties of such molecules, including potential low volatility and interactions within the chromatographic system, can lead to poor peak shape, reduced detector response, and inadequate separation from other components. gcms.czjfda-online.com To overcome these limitations, a chemical derivatization step is frequently employed prior to analysis, especially for gas chromatography (GC). jfda-online.comscribd.com

Esterification is a cornerstone derivatization technique used for compounds that are, or can be converted into, long-chain carboxylic acids. aocs.org For dienes like this compound, analysis often involves associated acidic forms or requires a conversion step to a carboxylic acid, which is then esterified. The primary goal of this process is to convert the polar carboxylic acid group into a less polar, more volatile ester. scribd.comresearchgate.net This transformation is critical for successful GC analysis, as it enhances the thermal stability and volatility of the analyte, leading to improved chromatographic properties. jfda-online.com The most common derivatives prepared for this purpose are fatty acid methyl esters (FAMEs). aocs.org

Acid-catalyzed esterification is a widely applied method for preparing these methyl esters. aocs.org Reagents such as boron trifluoride in methanol (B129727) (BF3/MeOH), methanolic hydrogen chloride, or methanolic sulfuric acid are commonly used catalysts. aocs.orgresearchgate.net The reaction mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol (methanol), and subsequent elimination of a water molecule to form the ester. researchgate.net To ensure the reaction proceeds to completion, a large excess of the alcohol is used, and conditions are kept anhydrous to prevent the reverse reaction (hydrolysis). aocs.org

Research into the optimization of esterification for docosadiene fatty acids has demonstrated the importance of reaction parameters. researchgate.net Key variables that are manipulated to maximize the yield and ensure complete conversion include the choice of catalyst, reaction temperature, and reaction time. researchgate.netsigmaaldrich.com Incomplete derivatization can complicate data interpretation by introducing additional peaks and compromising quantitative accuracy. jfda-online.com

The effectiveness of esterification is demonstrated by the significant improvement in analytical outcomes. Studies on the derivatization of fatty acids, including docosadienes, show that converting them to their FAMEs results in excellent linearity and sensitivity in quantification by GC with flame ionization detection (GC-FID). researchgate.net The resulting esters are more amenable to the GC environment, yielding sharper, more symmetrical peaks and allowing for better resolution from other compounds in a mixture. gcms.cz

Table 1: Effect of Derivatization Temperature on FAME Yield from Docosadiene Fatty Acids

This table illustrates the impact of reaction temperature on the efficiency of the esterification reaction using a BF3/Methanol reagent, based on findings for docosadiene fatty acids. researchgate.net The yield represents the total amount of fatty acid methyl esters (FAMEs) produced.

Derivatization Temperature (°C) Reaction Time (min) Relative Total FAME Yield (%)
60 90 85
70 90 100
80 90 98
90 90 95

Table 2: Effect of Derivatization Time on FAME Yield at Optimal Temperature (70°C)

This table shows how the duration of the esterification reaction at an optimized temperature of 70°C affects the yield of FAMEs from docosadiene fatty acids. researchgate.net

Derivatization Temperature (°C) Reaction Time (min) Relative Total FAME Yield (%)
70 30 75
70 60 90
70 90 100

Computational Chemistry and Molecular Modeling of Docosa 5,17 Diene

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. mdpi.com For a long-chain molecule like Docosa-5,17-diene, MD simulations would be instrumental in exploring its vast conformational landscape. By simulating the molecule's movement in a solvent, researchers could identify the most populated conformations and understand the flexibility of the carbon chain and the regions around the double bonds. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methodologies for Enzyme-Substrate Interactions

Should this compound be a substrate for an enzyme, hybrid QM/MM methods would be the ideal tool to study their interaction. nih.gov In a QM/MM simulation, the reactive part of the system (e.g., the substrate and the enzyme's active site) is treated with a high level of quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. researchgate.net This approach would allow for the detailed investigation of the reaction mechanism, including the identification of transition states and the calculation of activation energies for the enzymatic transformation of this compound.

In Silico Prediction of Potential Reaction Mechanisms and Intermolecular Interactions

Computational tools can be used to predict how a molecule might react and interact with other chemical species. researchgate.net For this compound, in silico studies could explore its potential for various chemical reactions, such as oxidation, hydrogenation, or cycloaddition reactions. pku.edu.cn By calculating the reaction energies and activation barriers for different pathways, researchers could predict the most likely products. Furthermore, molecular docking simulations could be used to predict the binding affinity and mode of interaction of this compound with potential biological targets, which is a critical step in drug discovery and design. mdpi.com

Natural Occurrence and Ecological Significance of Docosa 5,17 Diene

Investigation of Presence in Marine Organisms and Microorganisms

While direct evidence for the widespread occurrence of Docosa-5,17-diene in marine life is limited in broad surveys, its structural characteristics as a long-chain non-methylene-interrupted diene (NMID) suggest its likely presence within specific niches of the marine ecosystem. The investigation into its existence is largely inferential, based on the documented presence of structurally similar lipids in various marine invertebrates and microorganisms.

Research has shown that marine invertebrates, particularly mollusks, are known to contain a diverse array of non-methylene-interrupted fatty acids. For instance, studies on deep-sea gastropods have revealed high concentrations of monounsaturated fatty acids and the presence of various NMIDs. ifremer.fr These findings indicate a food web primarily reliant on chemosynthetic bacteria. ifremer.fr The fatty acid profiles of these organisms often include dienes with C20 and C22 chain lengths. tandfonline.com

Furthermore, the analysis of lipids in limpets has identified several C24 non-methylene-interrupted dienoic and polyenoic fatty acids. tandfonline.com The presence of these elongated and uniquely unsaturated fatty acids points to specialized biosynthetic pathways within these organisms, possibly to fulfill physiological roles not met by dietary sources. Given that C22 dienes are found in other marine invertebrates, the existence of this compound as a minor lipid component in similar species is plausible.

The microbial communities at the base of marine food webs, including bacteria and microalgae, are the primary producers of a vast range of fatty acids. int-res.commdpi.com While common phytoplankton species are well-known for producing essential omega-3 fatty acids like EPA and DHA, the broader diversity of lipids across the microbial world is immense. mdpi.combiorxiv.org Some marine bacteria and protists are capable of synthesizing unusual fatty acids, and these can be transferred up the food chain. int-res.commdpi.com Therefore, it is conceivable that specific strains of marine bacteria or microalgae may synthesize this compound.

Table 1: Examples of Non-Methylene-Interrupted Dienes (NMIDs) and Related Fatty Acids in Marine Invertebrates

Fatty Acid/Lipid ClassOrganism(s)Typical Location/TissuePotential Significance
20:2Δ5,11Various bivalvesGills, mantleStructural component of membranes
20:2Δ5,13Various bivalvesGills, mantleStructural component of membranes
22:2Δ7,13ScallopsAdductor musclePrecursor for other fatty acids
22:2Δ7,15ScallopsAdductor muscleEnergy storage
Non-methylene-interrupted C24 polyenoic fatty acidsLimpet (Cellana grata)Female gonad lipidsRole in reproduction

Potential Role in Lipid Profiles of Specific Aquatic Species

The role of this compound in the lipid profiles of aquatic species is likely multifaceted, contributing to membrane structure, energy storage, and as a potential precursor for other bioactive molecules. Long-chain unsaturated fatty acids are fundamental components of cell membranes, influencing their fluidity and function. mdpi.com In the cold and high-pressure environments of the deep sea, the presence of unsaturated lipids is critical for maintaining membrane integrity and function. mdpi.com The specific geometry of the double bonds in this compound would affect the packing of lipid molecules, thereby modulating membrane properties.

In some marine invertebrates, NMIDs are thought to be synthesized endogenously, possibly to compensate for a diet lacking in certain essential polyunsaturated fatty acids (PUFAs). ifremer.fr For example, in hydrothermal vent gastropods that consume chemosynthetic bacteria, the lipid profile is rich in monounsaturated fats but low in typical omega-3 PUFAs derived from photosynthesis. ifremer.fr In such cases, novel dienes may be produced to fulfill some of the physiological roles of essential fatty acids.

The accumulation of specific fatty acids in an organism's lipid profile is a direct reflection of its diet and metabolic capabilities. researchgate.net The presence of a compound like this compound would, therefore, serve as a biomarker, indicating a diet that includes specific microorganisms capable of its synthesis or the organism's own unique biosynthetic pathways. The transfer of such lipids through the food web is a key mechanism for the distribution of essential nutrients in aquatic ecosystems. fishlarvae.orgmdpi.com

Table 2: Postulated Functions of Long-Chain Dienes in Marine Organisms

FunctionDescription
Membrane Fluidity Regulation The presence of double bonds introduces kinks in the fatty acid chains, preventing tight packing and maintaining membrane fluidity, which is crucial for organisms in cold-water environments.
Energy Storage Lipids are a primary form of energy storage. Long-chain hydrocarbons like this compound can be catabolized to provide energy during periods of low food availability.
Precursor to Bioactive Molecules Unsaturated fatty acids can be precursors to signaling molecules such as eicosanoids, although the pathways for NMIDs are not well understood.
Trophic Marker The unique structure of this compound could allow it to be used as a biomarker to trace feeding relationships and energy flow within marine food webs.

Contributions to Biogeochemical Cycles of Unsaturated Lipids in Aquatic Environments

Unsaturated lipids, including dienes like this compound, play a significant role in the biogeochemical cycling of carbon and other elements in aquatic environments. Phytoplankton, at the base of the marine food web, are responsible for a substantial portion of global carbon fixation, with a significant amount of this carbon being channeled into lipid production. mdpi.com These lipids are a crucial energy source that is transferred to higher trophic levels, from zooplankton to fish and marine mammals. ocl-journal.org

The structure and stability of these lipid molecules influence their fate in the water column. Unsaturated lipids can be more susceptible to oxidation, which affects their preservation in sediments. However, their incorporation into the biomass of organisms and subsequent sinking as marine snow contributes to the biological carbon pump, a process that sequesters atmospheric carbon in the deep ocean. nih.gov

The distribution and transformation of specific lipid biomarkers, including potentially this compound, in water and sediment samples can provide valuable insights into the structure and functioning of past and present marine ecosystems. nih.govoup.com For instance, changes in the abundance and composition of lipid biomarkers in sediment cores can indicate shifts in phytoplankton communities and oceanic conditions over geological timescales. copernicus.org The cycling of these lipids is an integral part of the larger marine biogeochemical cycles that regulate the Earth's climate system. wikipedia.org

Q & A

Basic Research Questions

Q. What are the key considerations in designing experiments to characterize Docosa-5,17-diene’s physicochemical properties?

  • Methodological Answer : Utilize frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to define experimental parameters. For example:

  • Population : Pure this compound samples.
  • Intervention : Analytical techniques (e.g., NMR, HPLC-MS) for structural elucidation.
  • Comparison : Benchmark against known polyunsaturated hydrocarbon standards.
  • Outcome : Quantify melting points, solubility, and stability under varying conditions.
  • Time : Longitudinal stability assessments.
    Ensure protocols adhere to reproducibility standards, including detailed descriptions of instrumentation and calibration .

Q. How can researchers identify literature gaps in the synthesis pathways of this compound?

  • Methodological Answer : Conduct a systematic literature review using PEO (Population, Exposure, Outcome):

  • Population : Existing synthetic routes (e.g., Wittig reactions, enzymatic catalysis).
  • Exposure : Limitations in yield, stereochemical control, or scalability.
  • Outcome : Identify understudied methods (e.g., photochemical cyclization).
    Tools like citation mapping and keyword clustering (e.g., "this compound synthesis optimization") can highlight gaps .

Q. What analytical techniques are most reliable for validating the purity of this compound?

  • Methodological Answer : Combine orthogonal methods:

  • Chromatography : HPLC with UV/Vis detection to assess impurity profiles.
  • Spectroscopy : 13C^{13}\text{C} NMR to confirm carbon backbone integrity.
  • Mass Spectrometry : High-resolution MS for molecular weight validation.
    Cross-validate results against synthetic intermediates to trace contamination sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Replicate studies under standardized conditions (e.g., cell culture media, incubation times).
  • Novel : Investigate confounding variables (e.g., solvent effects, isomerization during bioassays).
  • Ethical : Disclose all methodological variations in publications.
    Use meta-analysis to statistically reconcile discrepancies, focusing on effect sizes and confidence intervals .

Q. What strategies can improve the stereochemical specificity of this compound synthesis?

  • Methodological Answer : Implement asymmetric catalysis with chiral ligands (e.g., BINAP-metal complexes) to control double-bond geometry.

  • Experimental Design : Use DOE (Design of Experiments) to optimize reaction parameters (temperature, solvent polarity, catalyst loading).
  • Validation : Compare 1H^{1}\text{H}-NMR coupling constants with computational models (DFT calculations) to confirm stereochemistry .

Q. How can interdisciplinary approaches enhance understanding of this compound’s metabolic pathways?

  • Methodological Answer : Integrate -omics

  • Transcriptomics : Identify genes upregulated during this compound exposure.
  • Metabolomics : Track downstream metabolites via LC-MS/MS.
  • Systems Biology : Build kinetic models to predict enzyme-substrate interactions.
    Cross-disciplinary collaboration ensures alignment between in vitro assays and in vivo observations .

Q. What experimental frameworks are suitable for assessing this compound’s environmental persistence?

  • Methodological Answer : Apply PICOT with ecological parameters:

  • Population : Microbial communities in soil/water samples.
  • Intervention : this compound exposure at ecologically relevant concentrations.
  • Comparison : Control groups with inert hydrocarbons.
  • Outcome : Measure biodegradation rates via GC-MS and microbial diversity shifts (16S rRNA sequencing).
    Longitudinal studies (>6 months) are critical to capture slow degradation processes .

Tables for Quick Reference

Research Aspect Recommended Framework Key Techniques Evidence
Experimental DesignPICOTNMR, HPLC-MS, DOE
Data Contradiction AnalysisFINERMeta-analysis, replication studies
Synthesis OptimizationDOEAsymmetric catalysis, DFT modeling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.